molecular formula C23H24N4O4 B14975691 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B14975691
M. Wt: 420.5 g/mol
InChI Key: FBPUVQHXEZGGPB-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of benzodioxole, methoxyphenyl, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with pyrazole and piperazine units under controlled conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE
  • 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE

Comparison: Compared to its analogs, 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE may exhibit unique properties due to the specific arrangement of its functional groups. These differences can influence its reactivity, stability, and biological activity, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C23H24N4O4/c1-29-18-4-2-3-17(12-18)19-13-20(25-24-19)23(28)27-9-7-26(8-10-27)14-16-5-6-21-22(11-16)31-15-30-21/h2-6,11-13H,7-10,14-15H2,1H3,(H,24,25)

InChI Key

FBPUVQHXEZGGPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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